

# Comprehensive Technical Profile of KX2-361

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

Get Quote

## Compound Overview and Chemical Properties

**KX2-361** is characterized as a first-in-class, orally administered agent with a unique dual mechanism of action. Its core chemical properties are summarized below.

- **IUPAC Name:** (Not fully specified in available literature)
- **CAS Number:** 897016-26-1 [1]
- **Molecular Formula:** C<sub>24</sub>H<sub>24</sub>FN<sub>3</sub>O<sub>2</sub> [1]
- **Molecular Weight:** 405.46 g/mol [1]
- **SMILES:** C(C(NCC1=CC(F)=CC=C1)=O)C=2C=CC(C3=CC=C(C=C3)N4CCOCC4)=CN2 [1]
- **Solubility:** 8.75 mg/mL in DMSO (21.58 mM); sonication is recommended [1].

## Detailed Mechanism of Action: Dual Src/Tubulin Inhibition

The therapeutic rationale for **KX2-361** stems from its simultaneous targeting of two critical nodes in cancer cell proliferation and survival. The diagram below illustrates this dual mechanism and its functional consequences.



[Click to download full resolution via product page](#)

**KX2-361's** dual mechanism disrupts key cancer processes and engages the immune system.

#### Rationale for Target Selection:

- **Src Kinase:** Src is a non-receptor tyrosine kinase that functions as a central downstream intermediary for multiple receptor tyrosine kinases (RTKs) frequently aberrantly activated in GBM, such as EGFR [2]. Its hyperactivation promotes tumor progression, invasiveness, and sustains a pro-inflammatory tumor microenvironment [2].
- **Tubulin:** Microtubules are critical components of the cell cytoskeleton and the mitotic spindle. Inhibiting tubulin polymerization is a validated anti-cancer strategy that leads to cell cycle arrest and death through mitotic catastrophe.

## Preclinical Experimental Evidence

### In Vitro Methodologies and Findings

#### Key Experimental Protocols:

- **Cell Viability/Proliferation Assays:** Studies employed standard assays (e.g., MTT, MTS) to determine the concentration of **KX2-361** required to inhibit 50% of cell growth (GI<sub>50</sub>) in a panel of human and murine glioma cell lines, including GL261 [3].
- **Western Blot Analysis:** Used to confirm the compound's mechanism of action. Cells were treated with **KX2-361**, lysed, and proteins were separated by SDS-PAGE. Membranes were probed with antibodies against phosphorylated Src (Tyr<sup>416</sup>) to demonstrate inhibition of Src autophosphorylation [3].
- **Immunofluorescence Microscopy:** Glioma cells treated with **KX2-361** were fixed, permeabilized, and stained with antibodies against  $\alpha$ -tubulin, followed by a fluorescent secondary antibody. Visualization by confocal microscopy confirmed the disruption of microtubule networks, providing direct evidence of tubulin binding and inhibition [3].

### In Vivo Efficacy in a Syngeneic Orthotopic Model

The primary in vivo evidence for **KX2-361**'s efficacy comes from a murine model using immunocompetent C57BL/6 mice implanted orthotopically with GL261 glioma cells [3]. The experimental workflow is summarized below.



[Click to download full resolution via product page](#)

*In vivo workflow established **KX2-361** efficacy and immune dependence.*

**Critical Finding on Immune Dependence:** A pivotal experiment involved repeating the therapeutic study in immunodeficient mice. The absence of long-term survival in this setting provided direct evidence that the efficacy of **KX2-361** is not solely due to its direct cytotoxic effects but requires a functional adaptive

immune system to control tumor growth [3]. This suggests the drug induces immunogenic cell death or modulates the tumor microenvironment to enable immune-mediated clearance.

## Quantitative Data Summary

The table below consolidates key quantitative information from preclinical studies.

| Parameter                 | Value / Finding          | Context / Model                     | Source |
|---------------------------|--------------------------|-------------------------------------|--------|
| Molecular Weight          | 405.46 g/mol             | Chemical property                   | [1]    |
| Aqueous Solubility        | 8.75 mg/mL (21.58 mM)    | In DMSO; sonication recommended     | [1]    |
| In Vivo Efficacy          | Long-term survival       | Orthotopic GL261 in C57BL/6 mice    | [3]    |
| Blood-Brain Barrier (BBB) | Readily crosses          | Preclinical mouse model             | [3]    |
| Key Dependency            | Functional immune system | No survival in immunodeficient mice | [3]    |

## Research Context and Significance

### Positioning within GBM Therapeutic Challenges

**KX2-361** addresses several core challenges in GBM therapy:

- **BBB Penetration:** Its oral bioavailability and demonstrated ability to cross the BBB are significant advantages over many other small-molecule investigational drugs [3].
- **Overcoming Redundancy:** By inhibiting two distinct targets (Src and tubulin) simultaneously, **KX2-361** may help overcome the signaling redundancy and adaptive resistance that often plagues single-target therapies in genetically heterogeneous tumors like GBM [2] [4].

- **Harnessing the Immune System:** The immune-dependent nature of its efficacy is particularly noteworthy. GBM is a highly immunosuppressive tumor, and any agent that can productively engage the immune system represents a promising therapeutic avenue [5].

## Comparison with Other Investigational Approaches

Research into targeted therapies for GBM is extensive. The table below contrasts **KX2-361** with other representative investigational approaches.

| Therapeutic Approach       | Example Compound(s)               | Key Target(s)       | Proposed Advantage                                       | Stage (for GBM)                                          |
|----------------------------|-----------------------------------|---------------------|----------------------------------------------------------|----------------------------------------------------------|
| Dual Src/Tubulin Inhibitor | KX2-361                           | Src, Tubulin        | Oral; BBB penetration; dual mechanism; immune engagement | Preclinical                                              |
| Src Inhibitors             | Dasatinib, UM-164                 | Src, other SFKs     | Target invasion & microenvironment                       | Clinical Trials (largely unsuccessful due to efflux) [2] |
| ALK Inhibitors             | Crizotinib, Alectinib             | ALK                 | Actionable in ALK-altered tumors                         | Clinical Trials (combination therapy) [4]                |
| Metabolic Therapy          | Ketogenic Diet / Fasting Mimetics | Systemic Metabolism | Target core metabolic vulnerabilities                    | Preclinical / Early Clinical [6]                         |
| Immunotherapy              | Immune Checkpoint Inhibitors      | PD-1, CTLA-4        | Direct immune activation                                 | Clinical Trials (limited success in GBM) [5]             |

## Future Directions and Research Applications

For the research community, the **KX2-361** story highlights several actionable pathways for further investigation:

- **Mechanism of Immune Activation:** Detailed studies are needed to elucidate the exact immunogenic mechanisms. This includes analyzing changes in tumor-infiltrating lymphocyte (TIL) populations, cytokine profiles, and antigen presentation following treatment.
- **Combination Strategies:** Logical next steps include combining **KX2-361** with standard-of-care temozolomide (TMZ), radiotherapy, or immunomodulatory agents (e.g., immune checkpoint inhibitors) to assess potential synergistic effects.
- **Biomarker Development:** Identifying predictive biomarkers for response is crucial. This could involve assessing baseline levels of Src activation or specific tubulin isotypes in patient-derived models.
- **Advanced Model Testing:** Efficacy should be further validated in patient-derived xenograft (PDX) models or organoids, which better recapitulate the inter- and intra-tumoral heterogeneity of human GBM [5].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. - KX | Microtubule Associated | Src | TargetMol 2 361 [targetmol.com]
2. SRC Kinase in Glioblastoma: News from an Old Acquaintance [pmc.ncbi.nlm.nih.gov]
3. - KX : a novel orally bioavailable small molecule dual Src/tubulin... 2 361 [pubmed.ncbi.nlm.nih.gov]
4. Small Molecule Tyrosine Kinase Inhibitors (TKIs) for ... - PMC [pmc.ncbi.nlm.nih.gov]
5. Immunocompetent Mouse Models in the Search for ... [mdpi.com]
6. Clinical research framework proposal for ketogenic metabolic therapy... [bmcmecine.biomedcentral.com]

To cite this document: Smolecule. [Comprehensive Technical Profile of KX2-361]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548108#kx2-361-in-glioblastoma-research>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)